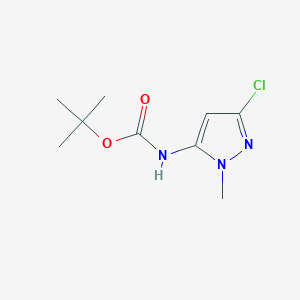

5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

tert-butyl N-(5-chloro-2-methylpyrazol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3O2/c1-9(2,3)15-8(14)11-7-5-6(10)12-13(7)4/h5H,1-4H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGMVMPHSSPPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NN1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stability and Storage of 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Executive Summary

5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. As a key building block, its chemical integrity is paramount to ensuring the reproducibility of synthetic outcomes and the quality of downstream products. This guide provides a comprehensive analysis of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage and handling. We will delve into the intrinsic chemical liabilities of the molecule, potential degradation pathways, and methodologies for empirical stability assessment.

Chemical Profile and Intrinsic Stability Considerations

The stability of 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole is dictated by the interplay of its three key structural features: the Boc-protected amine, the chloro-substituted pyrazole ring, and the N-methyl group.

-

The Pyrazole Core: Pyrazoles are five-membered aromatic heterocycles that are generally considered stable due to their aromaticity.[1][2] They are resistant to oxidation and reduction under many conditions, but the electron-rich nature of the ring can make it susceptible to electrophilic attack. The N-methyl group at position 1 prevents the tautomerism often seen in NH-pyrazoles, which contributes to a more defined and stable chemical entity.[3]

-

The tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is a widely used amine protecting group, prized for its stability towards a broad range of nucleophilic and basic conditions.[4][5] However, its defining characteristic is its lability under acidic conditions.[6][7] The mechanism of cleavage involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and subsequent decarboxylation.[6] This inherent acid sensitivity is the primary chemical liability of the molecule.

-

The Chloro Substituent: The chlorine atom at the 3-position withdraws electron density from the pyrazole ring, influencing its reactivity. While generally stable, chloro-heteroaromatic compounds can be susceptible to nucleophilic substitution, particularly under forcing conditions (e.g., high heat, strong nucleophiles).

Key Factors Influencing Compound Stability

Several environmental factors can compromise the integrity of 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole. Understanding these factors is critical for establishing appropriate storage and handling procedures.

pH and Hydrolytic Stability

The most significant factor governing the stability of this compound is pH.

-

Acidic Conditions (pH < 5): The Boc group is highly susceptible to acid-catalyzed hydrolysis. Exposure to even mild protic or Lewis acids can lead to rapid deprotection, yielding 5-amino-3-chloro-1-methyl-1H-pyrazole and releasing isobutylene and carbon dioxide.[7][8] This is the most probable degradation pathway under ambient, non-controlled conditions where the compound may encounter acidic impurities or surfaces.

-

Neutral Conditions (pH ≈ 7): The compound is expected to be most stable at or near neutral pH.

-

Basic Conditions (pH > 8): The Boc group is stable to most bases.[4] However, prolonged exposure to strong bases at elevated temperatures could potentially lead to nucleophilic attack on the chloro-substituted pyrazole ring, though this is a less common degradation route under typical storage conditions.

Thermal Stress

While the pyrazole core is thermally robust, excessive heat can promote degradation. High temperatures can provide the activation energy needed for decomposition, especially if trace impurities (e.g., moisture, acid) are present to catalyze degradation pathways. Some substituted pyrazoles are also known to sublime under heat, which is not degradation but can result in material loss.[1][9]

Photostability

Oxidative Stability

Pyrazoline derivatives, which are related reduced forms of pyrazoles, are known to be susceptible to oxidation, often resulting in discoloration (browning).[10] While the aromatic pyrazole ring is more resistant to oxidation, the presence of the amino group and the overall electron-rich system warrants caution.[2] Storing the compound under an inert atmosphere minimizes the risk of oxidation by atmospheric oxygen over long-term storage.

Potential Degradation Pathways

Based on the chemical functionalities present, two primary degradation pathways can be hypothesized. Understanding these pathways is crucial for developing analytical methods to monitor stability.

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. ijnrd.org [ijnrd.org]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. wuxibiology.com [wuxibiology.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Introduction to pyrazole derivatives in medicinal chemistry

An In-Depth Technical Guide to Pyrazole Derivatives in Medicinal Chemistry

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone scaffold in modern medicinal chemistry.[1][2] Its unique physicochemical properties, synthetic tractability, and ability to form key interactions with a multitude of biological targets have cemented its status as a "privileged structure."[3] Pyrazole derivatives are integral components of numerous FDA-approved drugs, demonstrating a remarkable breadth of pharmacological activities including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[4][5] This guide provides a comprehensive exploration of the pyrazole core, intended for researchers and drug development professionals. We will dissect its fundamental chemistry, detail robust synthetic methodologies, analyze structure-activity relationships across major therapeutic areas, and provide validated experimental protocols. The narrative emphasizes the causal relationships behind synthetic choices and biological mechanisms, offering field-proven insights to empower the rational design of next-generation pyrazole-based therapeutics.

The Pyrazole Scaffold: A Privileged Core

First synthesized in 1889 by Buchner, the pyrazole ring's enduring relevance stems from its distinct chemical and electronic properties.[2] It is a π-excessive aromatic system, which influences its reactivity and interactions.[6] The two nitrogen atoms provide sites for hydrogen bonding (as both donors and acceptors) and coordination, while the carbon atoms of the ring can be readily functionalized.

Key Chemical Properties:

-

Aromaticity: The ring is aromatic, conferring significant stability.

-

Tautomerism: Unsubstituted or N1-unsubstituted pyrazoles exhibit tautomerism, a factor that can influence receptor binding and pharmacokinetic properties.[2]

-

Reactivity: Electrophilic substitution reactions, such as nitration and halogenation, preferentially occur at the C4 position. The nitrogen atoms are nucleophilic, with the N2 atom being more basic and readily reacting with electrophiles.[6][7]

-

Bioisostere: The pyrazole ring often serves as a bioisostere for a phenyl ring, offering advantages in modulating lipophilicity and metabolic stability.[8]

These intrinsic properties make the pyrazole scaffold a versatile template that medicinal chemists can strategically modify to achieve desired potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[8]

Foundational Synthetic Strategies

The accessibility and diverse substitution patterns of pyrazoles are largely due to well-established and flexible synthetic routes. The choice of synthesis is dictated by the desired substitution pattern and the availability of starting materials.

The Knorr Pyrazole Synthesis

The most fundamental and widely employed method is the Knorr synthesis, first reported in 1883.[2][9] This reaction involves the condensation of a hydrazine (or its derivatives) with a 1,3-dicarbonyl compound, such as a β-diketone or β-ketoester.[10][11] The use of an acid catalyst is crucial as it protonates a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the hydrazine.[11][12]

The causality of the mechanism involves an initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.[12] The primary advantage of this method is its operational simplicity and generally high yields.[10] However, a key consideration is regioselectivity; the use of unsymmetrical 1,3-dicarbonyls can lead to a mixture of regioisomeric products.[13]

Paal-Knorr Synthesis

A related and equally important method is the Paal-Knorr synthesis, which is traditionally used for pyrroles but can be adapted for pyrazoles. It involves the reaction between a 1,4-dicarbonyl compound and a hydrazine.[14] Like the Knorr synthesis, it proceeds through condensation and cyclization, offering a reliable route to the heterocyclic core.[14]

Other Synthetic Routes

-

1,3-Dipolar Cycloadditions: This method involves the reaction of diazo compounds with alkynes, providing a powerful way to construct the pyrazole ring with high regioselectivity.[1]

-

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form complex pyrazole derivatives, offering high efficiency and atom economy.[6]

Pharmacological Applications & Structure-Activity Relationships (SAR)

The pyrazole scaffold is present in a wide array of clinically approved drugs, highlighting its therapeutic versatility.[3][15] Its derivatives have been extensively explored for numerous biological activities.[1][2]

| Drug Name | Therapeutic Class | Key Target(s) |

| Celecoxib | Anti-inflammatory (NSAID) | Selective COX-2 Inhibitor |

| Rimonabant | Anti-obesity (withdrawn) | Cannabinoid Receptor 1 (CB1) Inverse Agonist |

| Darolutamide | Anticancer | Androgen Receptor (AR) Antagonist |

| Sulfaphenazole | Antibacterial | Dihydropteroate Synthase |

| Stanozolol | Anabolic Steroid | Androgen Receptor (AR) Agonist |

| Edaravone | Neuroprotective | Free Radical Scavenger |

Anti-inflammatory Agents

Pyrazole derivatives are perhaps most famous for their anti-inflammatory properties, epitomized by Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor.[13][15]

-

Mechanism of Action: Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[13] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[13]

-

SAR Insights: The selectivity of diaryl-substituted pyrazoles like Celecoxib for COX-2 is driven by specific structural features. The p-sulfonamide (-SO2NH2) or a similar group on one of the phenyl rings is crucial. This group can insert into a hydrophilic side pocket present in the COX-2 active site but absent in COX-1, thereby conferring selectivity.[13][16] The trifluoromethyl (-CF3) group on the pyrazole ring also contributes to potent binding.

Anticancer Agents

The pyrazole core is a key feature in many targeted anticancer therapies.[17][18] These agents often function by inhibiting protein kinases that are critical for cancer cell proliferation and survival.[9][19]

-

Mechanism of Action: Pyrazole derivatives have been developed as inhibitors for various kinases, including EGFR, VEGFR-2, and CDKs.[18] For example, Darolutamide is a potent androgen receptor (AR) antagonist used to treat prostate cancer.[8] The pyrazole rings in its structure facilitate tight binding within the AR ligand-binding pocket, competitively inhibiting androgen binding and subsequent AR-mediated gene transcription.[8]

-

SAR Insights: The substitution pattern on the pyrazole ring and its appended aryl groups is critical for kinase inhibitory activity. Specific functional groups are designed to form hydrogen bonds and hydrophobic interactions with key amino acid residues in the ATP-binding pocket of the target kinase. For instance, a nitro group at the C4 position of a 3,5-dimethylpyrazole scaffold has been shown to enhance anticancer activity.[9]

Antimicrobial Agents

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and pyrazole derivatives have shown significant promise.[12][17]

-

Mechanism of Action: Pyrazole-containing compounds can exert antimicrobial effects through various mechanisms, including the disruption of bacterial cell membranes, inhibition of essential enzymes like DNA gyrase, or interference with fatty acid biosynthesis.[17][19] The drug Sulfaphenazole, for instance, is a sulfonamide antibiotic that inhibits dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[9]

-

SAR Insights: The antimicrobial potency is highly dependent on the substituents. Lipophilic groups can enhance membrane permeability, while halogen atoms on attached phenyl rings often increase activity.[9] Combining the pyrazole nucleus with other heterocyclic scaffolds, such as thiazole, has also been a successful strategy to develop potent antimicrobial agents.[20]

Agents for Neurodegenerative Diseases

Recent research has highlighted the potential of pyrazole derivatives in treating neurodegenerative conditions like Alzheimer's and Parkinson's disease.[17][21]

-

Mechanism of Action: The pathophysiology of these diseases often involves oxidative stress, neuroinflammation, and protein aggregation.[22] Pyrazole derivatives can act on multiple targets; some inhibit enzymes like monoamine oxidase (MAO-B) or acetylcholinesterase (AChE), which are relevant targets in Parkinson's and Alzheimer's, respectively.[22][23] Others possess neuroprotective properties through their antioxidant and anti-inflammatory effects.[17] Edaravone, for example, is a free radical scavenger used to treat ALS and acute ischemic stroke.

-

SAR Insights: Structure-activity relationship studies aim to develop multi-target-directed ligands. For instance, incorporating specific side chains can confer inhibitory activity against both AChE and the aggregation of amyloid-beta plaques, offering a dual-pronged therapeutic approach for Alzheimer's disease.[22]

| Therapeutic Area | Representative Target | Key SAR Feature Example | IC50 / Activity Data |

| Anti-inflammatory | COX-2 | p-Sulfonamide on phenyl ring | Celecoxib IC50 (COX-2): ~0.04 µM |

| Anticancer | Androgen Receptor | π-π stacking with Trp742 | Darolutamide IC50: ~11 nM |

| Antibacterial | Bacterial Topoisomerase | Substituted pyrazolylpyrazoline | MIC = 1–2 µg/mL (vs. MRSA)[6] |

| Antidiabetic | GPR142 Agonist | Amino-pyrazole-phenylalanine | EC50 = 0.052 µM[6] |

Key Experimental Protocols

Adherence to robust and reproducible protocols is paramount in medicinal chemistry. The following sections detail validated procedures for the synthesis and characterization of a representative pyrazole derivative.

Synthesis: Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol describes the synthesis of a pyrazolone, a common pyrazole derivative, via the Knorr condensation. The reaction of ethyl acetoacetate (a β-ketoester) with phenylhydrazine is a classic, high-yielding transformation.[2]

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

Phenylhydrazine (1.0 eq)

-

Glacial Acetic Acid (catalytic amount)

-

Ethanol (solvent)

-

Ice bath, round-bottom flask, reflux condenser, magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethanol (30 mL).

-

Addition of Reactants: Add ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq) to the flask. Causality Note: Phenylhydrazine is toxic and should be handled with care in a fume hood.

-

Catalyst Addition: Add 3-5 drops of glacial acetic acid. Causality Note: The acid catalyzes the initial condensation by activating the ketone carbonyl group of the ethyl acetoacetate.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80-90°C) with stirring for 1-2 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase like 30% ethyl acetate/70% hexane. The disappearance of the starting materials indicates reaction completion.

-

Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath. The product will often precipitate as a crystalline solid.

-

Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Allow the product to air dry or dry in a vacuum oven to obtain the final 1-phenyl-3-methyl-5-pyrazolone.

Characterization: A Self-Validating System

Confirming the structure and purity of the synthesized compound is a critical, self-validating step.

-

Melting Point: Determine the melting point of the dried product. A sharp melting range close to the literature value (~127-131°C) is an indicator of high purity.

-

¹H NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum should show characteristic peaks corresponding to the protons of the pyrazolone structure (e.g., methyl protons, aromatic protons). The absence of peaks from starting materials (like the ethyl group of ethyl acetoacetate) confirms reaction completion and purity.

-

FT-IR Spectroscopy: Analyze the product to identify key functional groups. Expect to see C=O stretching (amide/ketone), C=N stretching, and aromatic C-H stretching vibrations, confirming the core structure.

-

Mass Spectrometry (MS): Determine the molecular weight of the compound. The molecular ion peak (M+) should correspond to the calculated molecular weight of 1-phenyl-3-methyl-5-pyrazolone (174.20 g/mol ).

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Future directions are focused on several key areas:

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets is a growing strategy for complex diseases like cancer and neurodegenerative disorders.[22]

-

Green Chemistry: Developing more environmentally friendly synthetic methods, such as microwave-assisted synthesis or the use of green solvents, is becoming increasingly important.[5][13]

-

Novel Scaffolds: The exploration of pyrazole-fused heterocyclic systems and complex 3D structures is opening new avenues for targeting previously "undruggable" proteins.

References

-

Kumar, et al. (2026). New Insights on Carbonyl-Infused Bis-Pyrazoles: Synthesis and Significance. Molecular Diversity. 17

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

Goyal, P. K., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]

-

The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

-

Aggarwal, N., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Authorea Preprints. [Link]

-

Balan, G., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(22), 7590. [Link]

-

Wang, Z., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 14(10), 1877-1901. [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. OUCI. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

-

Venkatesh, P. (2016). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

-

Slideshare. (2020). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

-

Barboiu, M., et al. (2000). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. [Link]

-

Al-Abdullah, E. S., et al. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 26(23), 7247. [Link]

-

Zhang, H., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(9), 2616. [Link]

-

Lv, K., et al. (2019). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. RSC Advances. [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. [Link]

-

RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]

-

Chem Help ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. [Link]

-

Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S5), 9999-10017. [Link]

-

Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

-

Tuccinardi, T., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(21), 7486. [Link]

-

Sahu, R. (2024). Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. ResearchGate. [Link]

-

ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

-

Gomha, S. M., et al. (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 26(22), 6965. [Link]

-

Singh, N., et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. Der Pharma Chemica, 3(3), 30-38. [Link]

-

RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. rgmcet.edu.in. [Link]

-

Sharma, R., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. Semantic Scholar. [Link]

-

Ramsbeck, D., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 249, 115160. [Link]

-

ResearchGate. (2025). Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. ResearchGate. [Link]

-

Bentham Science Publisher. (2025). Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. Bentham Science. [Link]

-

ResearchGate. (n.d.). Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. ResearchGate. [Link]

-

Taylor & Francis. (2023). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Taylor & Francis Online. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. rgmcet.edu.in [rgmcet.edu.in]

- 15. meddocsonline.org [meddocsonline.org]

- 16. sciencescholar.us [sciencescholar.us]

- 17. bioengineer.org [bioengineer.org]

- 18. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. eurekaselect.com [eurekaselect.com]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Enduring Legacy of the Pyrazole Core: A Technical Guide to its Synthesis, from Historical Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2][3] Its remarkable versatility and broad spectrum of biological activities have cemented its status as a "privileged scaffold" in drug discovery.[4][5] This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of functionalized pyrazole synthesis. We will traverse the seminal work of early pioneers, dissect the mechanistic intricacies of classical synthetic routes, and navigate the landscape of modern, innovative methodologies. This guide is designed to equip researchers with a thorough understanding of the causality behind experimental choices and to provide a framework for the rational design and synthesis of novel pyrazole-based compounds.

A Serendipitous Beginning: The Dawn of Pyrazole Chemistry

The story of pyrazole synthesis begins in 1883 with the German chemist Ludwig Knorr.[6][7][8] In his pursuit of quinine derivatives, Knorr serendipitously discovered the first synthesis of a substituted pyrazole, 1-phenyl-3-methyl-5-pyrazolone, through the condensation of ethyl acetoacetate with phenylhydrazine.[6][9] This reaction, now famously known as the Knorr Pyrazole Synthesis , laid the very foundation of pyrazole chemistry and opened the door to a vast new class of heterocyclic compounds.[6][10]

A few years later, in 1889, Eduard Buchner achieved the first synthesis of the parent pyrazole compound by the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[7][9] These pioneering discoveries marked the genesis of a field that would profoundly impact the development of pharmaceuticals and other functional materials.

Classical Approaches to the Pyrazole Core: Enduring Strategies

The early discoveries paved the way for several classical methods of pyrazole synthesis that remain relevant today due to their simplicity and broad applicability. These methods primarily rely on the cyclocondensation of a binucleophilic hydrazine source with a 1,3-dielectrophilic component.

The Knorr Pyrazole Synthesis: A Versatile Workhorse

The Knorr synthesis is a straightforward and widely used method for preparing polysubstituted pyrazoles.[2][11] It involves the reaction of a β-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative, typically in the presence of an acid catalyst.[10][12]

Mechanism and Causality:

The reaction proceeds through a series of well-defined steps. The more nucleophilic nitrogen of the hydrazine initially attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction, a critical consideration, is influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound. For instance, with unsymmetrical 1,3-diketones, a mixture of regioisomers can be formed.[2][8] The choice of solvent and catalyst can also play a crucial role in directing the regiochemical outcome.[2]

Figure 1: Generalized workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (based on Knorr's 1883 publication)

-

Reactants: Phenylhydrazine (100 g), Ethyl acetoacetate (125 g).[6]

-

Apparatus: Reaction vessel suitable for heating, water bath, apparatus for separating immiscible liquids, crystallization dish, melting point apparatus.[6]

-

Procedure:

-

In a suitable reaction vessel, combine phenylhydrazine and ethyl acetoacetate.[6]

-

Heat the mixture on a water bath. The reaction is exothermic and proceeds with the formation of water.[6]

-

Continue heating until the reaction is complete, as indicated by the cessation of water formation.

-

Separate the resulting pyrazolone, which is initially oily, from the aqueous layer.

-

Allow the oil to cool and solidify.

-

Recrystallize the solid product from a suitable solvent (e.g., hot water or ethanol) to obtain purified 1-phenyl-3-methyl-5-pyrazolone.

-

Data Presentation:

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |

| Phenylhydrazine | 108.14 | 100 | 0.925 |

| Ethyl acetoacetate | 130.14 | 125 | 0.960 |

Note: This data is derived from the original 1883 publication and serves as a historical reference.[6]

The Pechmann Pyrazole Synthesis: A [3+2] Cycloaddition Approach

First reported by Hans von Pechmann in 1898, this method involves the [3+2] cycloaddition of a diazo compound with an alkyne.[13] This reaction provides a powerful route to pyrazoles with specific substitution patterns that may be difficult to access via the Knorr synthesis.[14]

Mechanism and Causality:

The Pechmann synthesis is a classic example of a 1,3-dipolar cycloaddition reaction. The diazo compound acts as the 1,3-dipole, and the alkyne serves as the dipolarophile. The concerted or stepwise cycloaddition leads to the formation of the pyrazole ring. The regioselectivity of the addition is governed by the electronic and steric properties of the substituents on both the diazo compound and the alkyne.

Figure 2: Conceptual diagram of the Pechmann Pyrazole Synthesis.

The Modern Era of Pyrazole Synthesis: Innovation and Efficiency

While classical methods remain valuable, the demand for increasingly complex and diverse functionalized pyrazoles has driven the development of novel and more efficient synthetic strategies. These modern approaches often offer improved yields, greater regioselectivity, and milder reaction conditions.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool in pyrazole synthesis.[7] This approach offers significant advantages in terms of atom economy, reduced waste, and simplified purification procedures.

Example: A One-Pot Synthesis of 4-(Phenylselanyl)-Substituted Pyrazoles

A notable example involves the one-pot reaction of α,β-alkynic aldehydes, hydrazines, and phenylselenyl chloride.[7] This method proceeds through the in situ formation of an α,β-alkynic hydrazone, which then undergoes cyclization upon treatment with phenylselenyl chloride to yield the desired 4-(phenylselanyl)pyrazole.[7]

Transition-Metal Catalysis: Expanding the Synthetic Toolbox

Transition-metal catalysis has revolutionized organic synthesis, and pyrazole formation is no exception. These methods often enable reactions that are not feasible under traditional conditions and can provide access to unique substitution patterns.

Key Approaches:

-

Palladium-Catalyzed Cross-Coupling: This strategy allows for the N-arylation of pyrazoles, providing a direct route to 1-arylpyrazoles, a common motif in pharmaceuticals.[15]

-

Copper-Catalyzed Aerobic Oxidative Cyclization: This approach facilitates the synthesis of a broad range of pyrazole derivatives from β,γ-unsaturated hydrazones under mild conditions.[15][16]

-

Iron-Catalyzed Regioselective Synthesis: Iron catalysts have been employed for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols.[15]

Photoredox Catalysis and Other Novel Methods

Visible-light-promoted reactions have gained significant traction as a green and sustainable synthetic strategy. For instance, a visible-light-promoted cascade of Glaser coupling/annulation enables the one-pot synthesis of polysubstituted pyrazoles from alkynes and hydrazine derivatives under mild conditions using oxygen as the oxidant.[7] Other innovative approaches include microwave-assisted synthesis and the use of ionic liquids to accelerate reaction rates and improve yields.[17]

The Pyrazole Core in Drug Discovery and Beyond: A Privileged Scaffold

The enduring interest in pyrazole synthesis is directly linked to the remarkable biological and chemical properties of this heterocyclic core.[1][3] The pyrazole motif is present in a wide array of approved drugs, highlighting its importance in medicinal chemistry.[4][5][11]

Notable Pyrazole-Containing Drugs:

-

Celecoxib (Celebrex®): A selective COX-2 inhibitor used for the treatment of arthritis and pain.

-

Sildenafil (Viagra®): A phosphodiesterase-5 (PDE5) inhibitor used to treat erectile dysfunction.[5]

-

Rimonabant (Acomplia®): A cannabinoid receptor antagonist formerly used as an anti-obesity drug.

-

Stanozolol: An anabolic steroid.

The applications of pyrazoles extend beyond pharmaceuticals into agrochemicals, where they are found in herbicides, insecticides, and fungicides.[2]

Conclusion and Future Perspectives

From Knorr's foundational discovery to the sophisticated metal-catalyzed and multicomponent reactions of the 21st century, the synthesis of functionalized pyrazoles has undergone a remarkable evolution. The development of novel synthetic methodologies continues to be a vibrant area of research, driven by the ever-increasing demand for new molecules with tailored properties for applications in medicine, agriculture, and materials science. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, the ability to synthesize complex pyrazole derivatives with high efficiency and selectivity will undoubtedly continue to expand, further solidifying the pyrazole core as a truly privileged and indispensable scaffold in modern chemistry.

References

- A Technical Guide to the Knorr Pyrazole Synthesis of 1883. Benchchem.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. ResearchGate.

- A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.

- Knorr Pyrazole Synthesis. YouTube.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

- Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. PMC - NIH.

- Full article: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis.

- Paal–Knorr synthesis. Wikipedia.

- A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. Semantic Scholar.

- Pyrazole synthesis. Organic Chemistry Portal.

- Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH.

- The Significance of Pyrazole Derivatives in Modern Drug Discovery.

- From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. ACS Publications.

- synthesis of pyrazoles. YouTube.

- (PDF) Review on Synthesis of pyrazole and pyrazolines. ResearchGate.

- Knorr Pyrazole Synthesis. J&K Scientific LLC.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.

- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

- Pechmann pyrazole synthesis | Request PDF. ResearchGate.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.

- Pechmann Pyrazole Synthesis.

- Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis.

- Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate.

- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI.

- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry. ACS Publications.

- Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF.

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. youtube.com [youtube.com]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jk-sci.com [jk-sci.com]

- 13. Pechmann Pyrazole Synthesis [drugfuture.com]

- 14. researchgate.net [researchgate.net]

- 15. Pyrazole synthesis [organic-chemistry.org]

- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 17. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the synthesis of 5-(tert-butoxycarbonyl-amino)-3-chloro-1-methyl-1H-pyrazole, a valuable building block in medicinal chemistry and drug discovery. The protocol herein is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and rationale for the chosen experimental conditions.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its ability to participate in hydrogen bonding and its metabolic stability make it an attractive heterocycle for designing molecules with a wide range of biological activities. The specific target of this protocol, 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole, incorporates several key features for further chemical elaboration. The Boc-protected amine at the 5-position allows for subsequent deprotection and functionalization, the chloro group at the 3-position serves as a handle for cross-coupling reactions, and the methyl group at the 1-position blocks one of the nitrogen atoms from participating in unwanted side reactions.

Overall Synthetic Strategy

The synthesis of 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole is approached in a three-step sequence starting from readily available precursors. The strategy involves:

-

Formation of the Pyrazole Ring: Synthesis of the core intermediate, 5-amino-1-methyl-1H-pyrazole, through the cyclocondensation of a suitable C3 synthon with methylhydrazine.

-

Regioselective Chlorination: Introduction of a chlorine atom at the 3-position of the pyrazole ring using an electrophilic chlorinating agent.

-

Boc-Protection: Protection of the 5-amino group with a tert-butoxycarbonyl (Boc) group to yield the final product.

This synthetic route is designed for efficiency and control over the substitution pattern of the pyrazole ring.

Step 1: Synthesis of 5-amino-1-methyl-1H-pyrazole

Mechanistic Rationale

The formation of 5-aminopyrazoles is most commonly and efficiently achieved through the condensation of a β-ketonitrile or a related precursor with a hydrazine derivative.[4][5] This reaction proceeds via a well-established mechanism. Initially, the more nucleophilic nitrogen of methylhydrazine attacks the carbonyl carbon of the C3 synthon (in this case, an equivalent of 3-oxopropanenitrile, which can be generated in situ or substituted with a more stable precursor like malononitrile dimer) to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon. Tautomerization of the resulting cyclic intermediate leads to the formation of the aromatic 5-aminopyrazole ring.

Experimental Protocol

Materials:

-

Malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile)

-

Methylhydrazine

-

Ethanol, absolute

-

Hydrochloric acid, concentrated

-

Sodium hydroxide solution, 10 M

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of malononitrile dimer (1.0 eq) in absolute ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.

-

Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and water.

-

Carefully neutralize the aqueous layer with 10 M sodium hydroxide solution to a pH of ~8-9.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-amino-1-methyl-1H-pyrazole. The product can be purified further by column chromatography on silica gel if necessary.

Step 2: Synthesis of 5-amino-3-chloro-1-methyl-1H-pyrazole

Mechanistic Rationale

The chlorination of the pyrazole ring is an electrophilic aromatic substitution reaction. N-Chlorosuccinimide (NCS) is a convenient and effective source of electrophilic chlorine.[6][7] The N-Cl bond in NCS is polarized, making the chlorine atom electrophilic.[8] The pyrazole ring, particularly with the electron-donating amino group at the 5-position, is activated towards electrophilic attack. The 5-amino group strongly directs electrophiles to the ortho (4-position) and para (3-position) positions. While the 4-position is sterically more accessible, the electronic influence of the N1-methyl and the 5-amino group can favor substitution at the 3-position under controlled conditions. The reaction proceeds through a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore the aromaticity of the pyrazole ring.

Experimental Protocol

Materials:

-

5-amino-1-methyl-1H-pyrazole (from Step 1)

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Dissolve 5-amino-1-methyl-1H-pyrazole (1.0 eq) in acetonitrile in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Add N-Chlorosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. The crude product, 5-amino-3-chloro-1-methyl-1H-pyrazole, can be purified by flash column chromatography on silica gel.

Step 3: Synthesis of 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole

Mechanistic Rationale

The protection of the 5-amino group is achieved using di-tert-butyl dicarbonate (Boc₂O). This reaction is a nucleophilic acyl substitution. The amino group acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O.[9] The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), which deprotonates the ammonium ion formed after the initial attack, driving the reaction to completion. The tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to carbon dioxide and tert-butoxide.

Experimental Protocol

Materials:

-

5-amino-3-chloro-1-methyl-1H-pyrazole (from Step 2)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Dissolve 5-amino-3-chloro-1-methyl-1H-pyrazole (1.0 eq) in DCM or THF.

-

Add triethylamine (1.5 eq).

-

Add a solution of di-tert-butyl dicarbonate (1.2 eq) in the same solvent dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography to yield pure 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole.

Quantitative Data Summary

| Step | Reactant | Reagent | Stoichiometry (eq) | Solvent | Temperature | Time (h) | Expected Yield |

| 1 | Malononitrile dimer | Methylhydrazine | 1.1 | Ethanol | Reflux | 4-6 | 70-85% |

| 2 | 5-amino-1-methyl-1H-pyrazole | N-Chlorosuccinimide | 1.05 | Acetonitrile | 0 °C to RT | 12-16 | 60-75% |

| 3 | 5-amino-3-chloro-1-methyl-1H-pyrazole | Boc₂O / TEA | 1.2 / 1.5 | DCM | RT | 8-12 | 85-95% |

Visual Workflow and Mechanisms

Synthetic Workflow Diagram

Caption: Overall synthetic workflow for the preparation of the target compound.

Mechanism of Pyrazole Formation

Caption: Mechanism for the formation of the 5-aminopyrazole ring.

Safety Precautions

-

Methylhydrazine: is highly toxic, flammable, and a suspected carcinogen. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[10]

-

N-Chlorosuccinimide (NCS): is an irritant and an oxidizing agent. Avoid contact with skin and eyes. Handle in a fume hood and wear appropriate PPE.[11][12]

-

Di-tert-butyl dicarbonate (Boc₂O): is a lachrymator and should be handled in a fume hood.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The three-step synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can efficiently synthesize this versatile building block for applications in drug discovery and development.

References

-

Al-Zahrani, F. A. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 643–674. [Link]

-

El-Brollosy, N. R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 280–318. [Link]

-

Kira, M. A., Abdel-Reheem, A. A., & Gad, F. A. (1969). The Reaction of β-Ketoesters with Hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 10, 1059-1061. [Link]

-

Gomaa, M. A. M. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]

-

El-Seedi, H. R., et al. (2003). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Molecules, 8(12), 929-937. [Link]

-

Al-Omran, F., et al. (2017). Synthesis of 5-aminopyrazole derivatives via malononitrile dimer. Journal of Chemical and Pharmaceutical Research, 9(12), 1-10. [Link]

-

Pisár, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149. [Link]

-

Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

-

Pop, R., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Antibiotics, 12(7), 1127. [Link]

-

Pattanayak, P., et al. (2025). Regioselective C-H Thio- and Selenocyanation of Pyrazolo[1,5-a]pyrimidines. Chemistry – An Asian Journal, 20(9). [Link]

-

Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]

-

Chen, X., et al. (2025). Comprehensive Analysis of Complicated Chlorination Products in Sucralose Production: Separation, Purification, Structural Identification, Quantification and Source Tracing. Journal of Chromatography A. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. Retrieved from [Link]

-

Sharma, S. K. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73. [Link]

-

Povar, I. G. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(18), 3326. [Link]

-

Prajapati, R. V., et al. (2023). N-Chlorosuccinimide Mediated Direct C-H Thiocyanation of 1-Aryl-5-pyrazolones at Room Temperature. ChemistrySelect, 8(17), e202301018. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Sharma, S. K. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide. International Science Community Association. [Link]

-

El-Sayed, W. A. (2014). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. Journal of the Chinese Chemical Society, 61(5), 557-564. [Link]

-

Pattanayak, P., et al. (2025). Regioselective C-H Thio- and Selenocyanation of Pyrazolo[1,5-a]pyrimidines. PubMed. [Link]

-

Loba Chemie. (2016). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Der Pharma Chemica, 7(9), 116-126. [Link]

-

Wallace, J. E., & Staskun, B. (2025). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Abdel-Wahab, B. F., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6393. [Link]

-

Laudadio, G., et al. (2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. Catalysts, 12(4), 414. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. METHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Strategic Application of 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole in the Synthesis of Kinase Inhibitors: An Application Note and Protocols

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibitor Design

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1] This five-membered aromatic heterocycle is a key structural motif in numerous FDA-approved drugs, particularly in the realm of protein kinase inhibitors.[2] Its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an ideal framework for designing potent and selective inhibitors.[3] Kinase dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making the development of novel kinase inhibitors a major focus of pharmaceutical research.[4]

This application note details the utility of a key intermediate, 5-(tert-butoxycarbonyl-amino)-3-chloro-1-methyl-1H-pyrazole (1) , in the synthesis of diverse kinase inhibitor scaffolds. The strategic placement of the Boc-protected amine, the reactive chloro group, and the N-methyl substituent provides a versatile platform for introducing molecular diversity through well-established synthetic methodologies. We will provide detailed protocols for the application of this intermediate in cornerstone reactions for kinase inhibitor synthesis: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. These protocols are designed to be robust and adaptable for the synthesis of libraries of compounds targeting various kinase families, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).

The Versatility of 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole (1)

The structure of compound 1 is strategically designed for sequential functionalization, making it an invaluable building block in drug discovery.

-

The 3-Chloro Group: This serves as a reactive handle for palladium-catalyzed cross-coupling reactions. Its susceptibility to Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents at this position. This is crucial for targeting the solvent-exposed regions of the kinase ATP-binding pocket and for modulating the pharmacokinetic properties of the final compound.

-

The 5-(Boc-amino) Group: The Boc-protecting group offers stability during the functionalization of the 3-position. Its facile removal under acidic conditions reveals the primary amine, which can then act as a key hydrogen bond donor in the kinase hinge region or be further elaborated to introduce additional pharmacophoric features.[5]

-

The 1-Methyl Group: The methylation at the N1 position prevents tautomerization and provides a fixed vector for substituents, which can be critical for achieving high binding affinity and selectivity. It also enhances the drug-like properties of the resulting inhibitors.

The strategic combination of these features allows for a divergent synthetic approach, where a common intermediate can be used to generate a multitude of structurally diverse kinase inhibitors.

Core Synthetic Pathways and Protocols

The following sections provide detailed, step-by-step protocols for the two primary applications of compound 1 in kinase inhibitor synthesis. These protocols are based on established methodologies for similar heterocyclic systems and are optimized for high yield and purity.

Suzuki-Miyaura Cross-Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, and in this context, it is used to introduce aryl or heteroaryl groups at the 3-position of the pyrazole ring.[6] This modification is often employed to target the hydrophobic regions of the kinase active site.

Rationale for Experimental Choices: The choice of a palladium precatalyst, such as Pd(dppf)Cl₂, and a suitable base like potassium carbonate is crucial for efficient catalytic turnover. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. A mixture of a polar aprotic solvent like 1,4-dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents.

Experimental Protocol: Synthesis of tert-butyl (1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)carbamate (2)

Reaction Scheme:

Materials:

-

5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole (1) (1.0 eq)

-

2-Pyridylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried round-bottom flask, add 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole (1), 2-pyridylboronic acid, and Pd(dppf)Cl₂.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and a degassed aqueous solution of potassium carbonate.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product 2 .

Data Presentation: Representative Suzuki-Miyaura Couplings

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | tert-butyl (1-methyl-3-phenyl-1H-pyrazol-5-yl)carbamate | 85 |

| 2 | 4-Methoxyphenylboronic acid | tert-butyl (3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)carbamate | 88 |

| 3 | 3-Fluorophenylboronic acid | tert-butyl (3-(3-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)carbamate | 82 |

Visualization of the Suzuki-Miyaura Catalytic Cycle

[Image of the Buchwald-Hartwig amination of 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole with aniline]

[Image of the Boc deprotection of tert-butyl (1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)carbamate]

Sources

- 1. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

- 2. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tcichemicals.com [tcichemicals.com]

Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These nitrogen-rich heterocyclic compounds are known to exhibit a wide range of biological activities, including acting as protein kinase inhibitors for targeted cancer therapy.[1][2] Derivatives have shown promise in treating non-small cell lung cancer (NSCLC) and melanoma by inhibiting kinases like EGFR, B-Raf, and MEK.[1][2] The diverse pharmacological profiles of these molecules continue to drive the development of efficient and sustainable synthetic methodologies.

Traditionally, the synthesis of pyrazolo[1,5-a]pyrimidines has involved multi-step procedures with long reaction times and often harsh conditions. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized the preparation of these and other heterocyclic compounds.[3][4][5] Microwave irradiation offers a non-classical heating method that can dramatically reduce reaction times—from hours to minutes—while often improving yields and product purity.[4][6] This technology aligns with the principles of green chemistry by minimizing energy consumption and waste generation.[5][7]

This comprehensive guide provides detailed application notes and validated protocols for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful technology to accelerate their discovery programs. We will delve into the underlying reaction mechanisms, provide step-by-step experimental procedures, and offer insights into reaction optimization.

The Chemical Rationale: Understanding the Microwave Advantage

Microwave-assisted synthesis relies on the ability of a material to absorb microwave energy and convert it into heat. This "dielectric heating" is dependent on the dielectric properties of the molecules in the reaction mixture. Polar molecules, such as many organic solvents and reagents, attempt to align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to a rapid and uniform increase in temperature throughout the reaction vessel.

This efficient heating mechanism provides several key advantages over conventional oil bath or heating mantle methods:

-

Rapid Heating: Microwave energy can heat the reaction mixture to the desired temperature in seconds, bypassing the slower thermal conduction of conventional methods.

-

Uniform Heating: The heating occurs throughout the bulk of the sample, minimizing thermal gradients and potential side reactions at overheated vessel walls.

-

Superheating: Solvents can be heated to temperatures significantly above their atmospheric boiling points in sealed microwave vials, dramatically accelerating reaction rates.

-

Specific Microwave Effects: While still a topic of debate, some evidence suggests that microwaves may have non-thermal effects that can also influence reaction rates and selectivity.

For the synthesis of pyrazolo[1,5-a]pyrimidines, these advantages translate to faster reaction times, higher yields, and often cleaner reaction profiles with fewer byproducts.

General Reaction Mechanism

The most common and versatile approach to synthesizing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-amino- or 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. The general mechanism proceeds as follows:

-

Initial Condensation: The exocyclic amino group of the aminopyrazole attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a vinylogous amide intermediate.

-

Intramolecular Cyclization: The endocyclic nitrogen of the pyrazole ring then acts as a nucleophile, attacking the second carbonyl group to form a bicyclic intermediate.

-

Dehydration: A final dehydration step leads to the aromatic pyrazolo[1,5-a]pyrimidine ring system.

Caption: General reaction mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

Microwave irradiation significantly accelerates each of these steps, allowing for the rapid assembly of the target heterocyclic system.

Experimental Protocols

The following protocols are illustrative examples of the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines. They are designed to be robust and adaptable to a range of substrates.

Materials and Equipment

-

Microwave Reactor: A dedicated laboratory microwave reactor capable of controlling temperature and pressure is essential. All reactions should be performed in appropriate sealed microwave vials.

-

Reagents: 3-Aminopyrazoles, 1,3-dicarbonyl compounds (or their equivalents), and solvents should be of appropriate purity for organic synthesis.

-

Analytical Equipment: Reaction progress can be monitored by Thin Layer Chromatography (TLC), and final products should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 1: Two-Component Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine

This protocol describes a general procedure for the reaction of a 3-aminopyrazole with a 1,3-diketone.

Step-by-Step Procedure:

-

To a 10 mL microwave vial equipped with a magnetic stir bar, add the 3-aminopyrazole (1.0 mmol), the 1,3-diketone (1.1 mmol), and a suitable solvent such as ethanol or acetic acid (3-5 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The reaction progress can be monitored by holding at the target temperature for short intervals and analyzing the crude mixture by TLC.

-

After the reaction is complete, cool the vial to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a small amount of cold solvent.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Caption: Workflow for the two-component synthesis of pyrazolo[1,5-a]pyrimidines.

Protocol 2: Multicomponent Synthesis of a Functionalized Pyrazolo[1,5-a]pyrimidine

Multicomponent reactions (MCRs) offer a highly efficient approach to building molecular complexity in a single step.[7] This protocol outlines a one-pot synthesis involving an aminopyrazole, an aldehyde, and an active methylene compound.

Step-by-Step Procedure:

-

In a 10 mL microwave vial with a magnetic stir bar, combine the 3-aminopyrazole (1.0 mmol), the aldehyde (1.0 mmol), the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.0 mmol), and a catalyst (e.g., a few drops of piperidine or acetic acid) in a suitable solvent such as ethanol (3-5 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a specified temperature (e.g., 100-140 °C) for a designated time (e.g., 15-45 minutes).

-

Upon completion, cool the reaction vial to room temperature.

-

The product often precipitates from the reaction mixture. Collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of various pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the efficiency of this method compared to conventional heating.

| Entry | Reactants | Solvent | Catalyst | Temp (°C) | Time (min) | Yield (%) (Microwave) | Yield (%) (Conventional) | Ref. |

| 1 | 3-Amino-5-methylpyrazole, Acetylacetone | Acetic Acid | None | 140 | 15 | 92 | 75 (8h reflux) | [8] |

| 2 | 3-Aminopyrazole, Ethyl acetoacetate | Ethanol | None | 120 | 20 | 88 | 65 (6h reflux) | [9] |

| 3 | 5-Amino-3-(methylthio)pyrazole, Diethyl malonate | DMF | K₂CO₃ | 150 | 30 | 85 | 50 (12h reflux) | [10] |

| 4 | 3-Aminopyrazole, Benzaldehyde, Malononitrile | Ethanol | Piperidine | 100 | 10 | 95 | 70 (5h reflux) | [7] |

| 5 | 5-Amino-3-bromopyrazolo[1,5-a]pyrimidine, Morpholine | Diethylene glycol | CuI/Ligand | 80 | 60 | 93 | Not reported | [11] |

Troubleshooting and Optimization

-

Low Yield: If the yield is low, consider increasing the reaction temperature or time in small increments. The choice of solvent can also have a significant impact; more polar solvents generally couple more efficiently with microwave irradiation. Ensure the reagents are of high purity and the vial is properly sealed.

-

Side Product Formation: The formation of side products may be minimized by lowering the reaction temperature or shortening the irradiation time. The use of a catalyst can sometimes improve selectivity.

-

Reaction Not Going to Completion: Incomplete reactions may be driven to completion by increasing the microwave power, temperature, or reaction time. Ensure that the reaction mixture is stirring efficiently to promote uniform heating.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of pyrazolo[1,5-a]pyrimidines.[2] This technology offers a greener, faster, and often higher-yielding alternative to conventional synthetic methods.[5] By providing rapid and uniform heating, microwave reactors enable the efficient construction of these medicinally important heterocyclic scaffolds. The protocols and guidelines presented here offer a solid foundation for researchers to explore the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives, thereby accelerating the pace of drug discovery and development.

References

-

Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][3][12]triazine and Imidazo[2,1-c][1][3][12]triazine. ResearchGate. (2025). [Link]

-

Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. (2024). [Link]

-

Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. Wiley Online Library. (n.d.). [Link]

-

Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. National Institutes of Health. (2020). [Link]

-

Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines. RSIS International. (n.d.). [Link]

-

Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][6][7]triazines. MDPI. (n.d.). [Link]

-

Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. (n.d.). [Link]

-

Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. (2025). [Link]

-

The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the.... ResearchGate. (n.d.). [Link]

-

Resourceful synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradiation. PubMed. (n.d.). [Link]

-

SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND. Semantic Scholar. (2009). [Link]

-

Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][6][7]triazines. National Institutes of Health. (n.d.). [Link]

-

Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. (2020). [Link]

-

Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines | Request PDF. ResearchGate. (2025). [Link]

-

An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. (n.d.). [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. (n.d.). [Link]

-

Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health. (n.d.). [Link]

-

Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines l Protocol Preview. YouTube. (2023). [Link]

-

Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences. (n.d.). [Link]

-

Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Ommega Publishers. (n.d.). [Link]

-

Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences. (n.d.). [Link]

-

Microwave-induced synthesis of bioactive nitrogen heterocycles. EurekAlert!. (2024). [Link]

-

(PDF) Microwave-assisted heterocyclic synthesis. ResearchGate. (2003). [Link]

-

Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. SpringerLink. (2024). [Link]

Sources

- 1. researchgate.net [researchgate.net]